molecular formula C25H20N6O3S2 B12392740 Pitcoin2

Pitcoin2

Cat. No.: B12392740
M. Wt: 516.6 g/mol
InChI Key: KPWZZHNCABTUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pitcoin2, also known as 2-[[3,4-Dihydro-4-oxo-3-(2-phenylethyl)-2-pteridinyl]thio]-N-[4-(3-hydroxyphenyl)-2-thiazolyl]acetamide, is a potent and highly selective inhibitor of Phosphatidylinositol 3-kinase type 2α (PI3KC2α). It also moderately inhibits Phosphatidylinositol 3-kinase type 2β (PI3KC2β). This compound is known for its cell permeability and significant antithrombotic activity by counteracting platelet membrane remodeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of Pitcoin2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pitcoin2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pitcoin2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Phosphatidylinositol 3-kinase type 2α and its role in various biochemical pathways.

    Biology: Employed in cell biology studies to investigate the effects of PI3KC2α inhibition on cellular processes such as endocytosis and membrane dynamics.

    Medicine: Explored for its potential therapeutic applications in treating thrombotic disorders due to its antithrombotic activity.

    Industry: Utilized in the development of new pharmaceuticals targeting PI3KC2α and related pathways

Mechanism of Action

Pitcoin2 exerts its effects by selectively inhibiting the catalytic activity of Phosphatidylinositol 3-kinase type 2α. This inhibition prevents the synthesis of phosphatidylinositol (3,4)-bisphosphate and phosphatidylinositol (3)-phosphate, which are crucial for various cellular processes. The compound’s antithrombotic activity is attributed to its ability to counteract platelet membrane remodeling, thereby reducing platelet aggregation and thrombus formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high selectivity for Phosphatidylinositol 3-kinase type 2α and moderate inhibition of Phosphatidylinositol 3-kinase type 2β. This selectivity makes it a valuable tool for studying the specific roles of these kinases in cellular processes and for developing targeted therapies with fewer off-target effects .

Properties

Molecular Formula

C25H20N6O3S2

Molecular Weight

516.6 g/mol

IUPAC Name

N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H20N6O3S2/c32-18-8-4-7-17(13-18)19-14-35-24(28-19)29-20(33)15-36-25-30-22-21(26-10-11-27-22)23(34)31(25)12-9-16-5-2-1-3-6-16/h1-8,10-11,13-14,32H,9,12,15H2,(H,28,29,33)

InChI Key

KPWZZHNCABTUGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=NC(=CS4)C5=CC(=CC=C5)O

Origin of Product

United States

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